Chlorobis(cyclooctene)iridium dimer

Description

Foundational Role as a Precursor in Iridium Catalysis

The primary significance of chlorobis(cyclooctene)iridium dimer lies in its role as a versatile starting material for numerous iridium-based catalysts. The cyclooctene (B146475) (coe) ligands are labile and can be readily displaced by other, more basic ligands. wikipedia.org This reactivity allows for the straightforward synthesis of a variety of iridium complexes with tailored electronic and steric properties.

A classic example of this is its reaction with triphenylphosphine (B44618) (PPh₃) to form IrCl(PPh₃)₃, a close analogue of the famed Wilkinson's catalyst. wikipedia.org This transformation highlights the ease with which the cyclooctene ligands can be substituted to generate catalytically active species.

Furthermore, this compound is a key precursor for the generation of highly active hydrogenation catalysts, such as Crabtree's catalyst. wikipedia.org It is also employed in the synthesis of iridium complexes for a broad spectrum of catalytic reactions, including:

Isomerization-hydroboration reactions. sigmaaldrich.comsigmaaldrich.com

Hydrogen peroxide oxidation of hydroxamic acids. sigmaaldrich.comsigmaaldrich.com

Alkylation and Guerbet reactions. sigmaaldrich.comsigmaaldrich.com

Allylic amination and asymmetric hydroamination. sigmaaldrich.comsigmaaldrich.com

C-H activation. chemimpex.com

The dimer's utility extends to the synthesis of cyclopentadienyl (B1206354) iridium(I) dicarbonyl, CpIr(CO)₂, a valuable catalyst in C-H activation, by reacting [IrCl(coe)₂]₂ with carbon monoxide and subsequently with a cyclopentadienyl source. acs.org

Historical Development and Evolution within Iridium Coordination Chemistry

The development of iridium coordination chemistry has been a journey from observing colorful compounds to understanding their intricate structures and reactivity. mdpi.com While early coordination chemistry focused on metals like cobalt, the principles were eventually extended to other transition metals, including iridium. mdpi.com The synthesis of this compound itself is achieved by heating an alcohol solution of sodium hexachloroiridate with cyclooctene. wikipedia.org

The exploration of iridium complexes gained significant momentum with the discovery of Vaska's complex, trans-[IrCl(CO)(PPh₃)₂], which showcased the diverse reactivity of iridium(I) centers. wikipedia.org However, it was the development of catalysts like Crabtree's catalyst in the 1970s that truly underscored the potential of iridium in homogeneous catalysis. wikipedia.org This work challenged the earlier notion that iridium complexes were too stable to be effective catalysts and paved the way for the design of highly active systems. this compound has been a central figure in this evolution, providing a convenient entry point for the synthesis of a vast library of iridium(I) and iridium(III) complexes that have been instrumental in advancing the field of organoiridium chemistry. wikipedia.orgwikipedia.org

Comparison with Analogous Rhodium Complexes in Catalytic Systems

This compound is often compared to its rhodium analogue, chlorobis(cyclooctene)rhodium dimer ([Rh(coe)₂Cl]₂). researchgate.netwikipedia.org Both are air-sensitive solids used as precursors for homogeneous catalysts, and their cyclooctene ligands are readily displaced. wikipedia.orgwikipedia.org However, there are notable differences in their reactivity and catalytic applications.

| Feature | This compound | Chlorobis(cyclooctene)rhodium dimer |

| Appearance | Yellow solid wikipedia.org | Red-brown solid wikipedia.org |

| Molecular Weight | 896.13 g/mol sigmaaldrich.com | 717.50 g/mol sigmaaldrich.com |

| Melting Point | 160-165 °C (decomposes) sigmaaldrich.com | 190 °C (decomposes) sigmaaldrich.com |

| Primary Use | Precursor for iridium catalysts, especially for hydrogenation and C-H activation. wikipedia.orgchemimpex.com | Precursor for rhodium catalysts, often used in C-H activation and arylation reactions. wikipedia.orgsigmaaldrich.com |

While both metals are active in catalysis, iridium catalysts derived from [Ir(coe)₂Cl]₂ often exhibit higher activity and stability, particularly in challenging reactions like the hydrogenation of sterically hindered olefins. chem-station.com For instance, Crabtree's catalyst, derived from the iridium dimer, is known for its ability to hydrogenate tetrasubstituted olefins, a reaction that is generally difficult with rhodium catalysts like Wilkinson's catalyst. chem-station.com

On the other hand, rhodium complexes derived from [Rh(coe)₂Cl]₂ have been extensively used in C-H activation and functionalization reactions, such as the synthesis of enamines and mescaline analogues. wikipedia.org While iridium complexes also promote C-H activation, the specific applications and reaction outcomes can differ. wikipedia.org Studies have shown that in some reactions, iridium complexes can exhibit greater kinetic inertness compared to their rhodium counterparts. researchgate.net This difference in reactivity allows for a degree of complementarity between the two systems in the vast landscape of homogeneous catalysis.

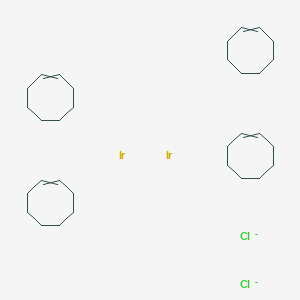

Structure

3D Structure of Parent

Properties

Molecular Formula |

C32H56Cl2Ir2-2 |

|---|---|

Molecular Weight |

896.1 g/mol |

IUPAC Name |

cyclooctene;iridium;dichloride |

InChI |

InChI=1S/4C8H14.2ClH.2Ir/c4*1-2-4-6-8-7-5-3-1;;;;/h4*1-2H,3-8H2;2*1H;;/p-2 |

InChI Key |

CJJIQMGSHWWMCK-UHFFFAOYSA-L |

Canonical SMILES |

C1CCCC=CCC1.C1CCCC=CCC1.C1CCCC=CCC1.C1CCCC=CCC1.[Cl-].[Cl-].[Ir].[Ir] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of the Dimer

Established Synthetic Pathways for Dimeric Chlorobis(cyclooctene)iridium(I)

The standard and most widely adopted method for the synthesis of chlorobis(cyclooctene)iridium(I) dimer involves the reaction of a hydrated iridium trichloride (B1173362) (IrCl₃·nH₂O) or sodium hexachloroiridate with an excess of cyclooctene (B146475). wikipedia.org The reaction is typically carried out in a suitable alcohol solvent, such as ethanol (B145695) or propan-2-ol, under reflux conditions. google.com The product, being insoluble in the reaction medium, precipitates out upon cooling and can be isolated by filtration. google.com This straightforward procedure provides the dimer in good yields and high purity, making it a readily accessible starting material for further chemical elaborations.

| Starting Material | Reagent | Solvent | Reaction Conditions | Product |

| Iridium(III) chloride hydrate | Cyclooctene | Ethanol | Reflux | [IrCl(COE)₂]₂ |

| Sodium hexachloroiridate | Cyclooctene | Ethanol | Heating | [IrCl(COE)₂]₂ wikipedia.org |

Ligand Exchange Reactions and the Formation of Monomeric Iridium(I) Complexes

A key feature of chlorobis(cyclooctene)iridium(I) dimer is the ease with which the cyclooctene ligands can be substituted by a variety of other ligands. wikipedia.org This facile ligand exchange is the foundation for its extensive use as a precursor to catalytically active monomeric iridium(I) complexes. The lability of the COE ligands is greater than that of the diene ligands in the related and also widely used cyclooctadiene iridium chloride dimer. wikipedia.org This property allows for the synthesis of a broad spectrum of iridium complexes under mild conditions.

The reaction of the dimer with donor ligands, such as phosphines, carbenes, and amines, leads to the cleavage of the chloride bridges and the formation of square planar iridium(I) monomers of the general formula [IrCl(L)₃] or [IrCl(L)₂], depending on the stoichiometry and nature of the incoming ligand L. These ligand exchange reactions are fundamental to tailoring the steric and electronic properties of the resulting iridium catalyst for specific applications.

Derivatization Strategies to Access Diverse Iridium(I) and Iridium(III) Species

The synthetic utility of chlorobis(cyclooctene)iridium(I) dimer extends beyond simple ligand exchange to a variety of derivatization strategies that provide access to a rich diversity of iridium(I) and iridium(III) complexes. These transformations are critical for the development of catalysts for a wide range of organic reactions, including C-H activation, hydrogenation, and carbon-carbon bond formation.

Reactions with Phosphine (B1218219) and Carbene Ligands

The reaction of [IrCl(COE)₂]₂ with phosphine ligands is a common method for the preparation of well-defined iridium(I) phosphine complexes. For instance, treatment with triphenylphosphine (B44618) (PPh₃) yields the catalytically active species IrCl(PPh₃)₃. wikipedia.org The stoichiometry of the reaction can be controlled to produce different complexes.

Similarly, N-heterocyclic carbenes (NHCs), a class of powerful σ-donating ligands, readily react with the dimer to form stable iridium(I)-NHC complexes. These complexes have shown exceptional activity in a variety of catalytic processes. The reaction typically proceeds by the displacement of the cyclooctene ligands and the bridging chlorides to afford monomeric [IrCl(NHC)(COE)₂] or dimeric [Ir(μ-Cl)(NHC)(COE)]₂ species, which can be further functionalized.

| Reagent | Product |

| Triphenylphosphine (PPh₃) | IrCl(PPh₃)₃ wikipedia.org |

| N-Heterocyclic Carbenes (NHCs) | [IrCl(NHC)(COE)₂] or [Ir(μ-Cl)(NHC)(COE)]₂ |

Carbonylation Reactions to Iridium Carbonyl Complexes

Carbonylation of chlorobis(cyclooctene)iridium(I) dimer provides a convenient route to iridium carbonyl complexes. Bubbling carbon monoxide (CO) through a solution of the dimer in a suitable solvent, such as acetonitrile, leads to the formation of the iridium(I) dicarbonyl chloride dimer, [IrCl(CO)₂]₂. acs.org This dimeric species can be unstable and prone to polymerization in some solvents. acs.org However, in the presence of a coordinating ligand like pyridine (B92270), it can be converted to the more stable monomeric complex, cis-[Ir(CO)₂Cl(pyridine)]. acs.org These carbonyl complexes are valuable precursors for the synthesis of other iridium catalysts.

| Reagent | Solvent | Additive | Product |

| Carbon Monoxide (CO) | Acetonitrile | None | [IrCl(CO)₂]₂ acs.org |

| Carbon Monoxide (CO) | Acetonitrile | Pyridine | cis-[Ir(CO)₂Cl(pyridine)] acs.org |

Formation of Cyclometalated and Pincer Complexes

Chlorobis(cyclooctene)iridium(I) dimer is a key starting material for the synthesis of cyclometalated iridium(III) complexes. researchgate.net These reactions involve the intramolecular activation of a C-H bond of a coordinating ligand, leading to the formation of a stable metallacycle. For example, reaction with 2-phenylpyridine (B120327) derivatives can lead to the formation of chloride-bridged cyclometalated iridium(III) dimers. nih.gov These dimers can then be cleaved with other ligands to form monomeric, highly phosphorescent complexes that are of interest in materials science, particularly for organic light-emitting diodes (OLEDs). nih.gov

The dimer also serves as a precursor for the synthesis of pincer complexes, where a tridentate ligand coordinates to the iridium center in a meridional fashion. researchgate.net This is typically achieved through the reaction of the dimer with a pincer ligand precursor, often involving C-H or other bond activations to form the stable pincer framework. researchgate.netnih.gov These pincer complexes are known for their high stability and catalytic activity in a variety of transformations, including dehydrogenation and C-H functionalization reactions.

Advanced Catalytic Applications in Organic Synthesis

Homogeneous Hydrogenation and its Stereoselective Variants

Catalysts generated from chlorobis(cyclooctene)iridium dimer are renowned for their exceptional performance in the hydrogenation of unsaturated compounds. By selecting appropriate chiral ligands to combine with the iridium precursor, highly effective systems for asymmetric hydrogenation have been developed, enabling the synthesis of chiral molecules with high optical purity.

Asymmetric Hydrogenation of Olefins and Ketones

The in situ generation of chiral catalysts from this compound and specifically designed chiral ligands is a cornerstone of modern asymmetric hydrogenation. This strategy has been successfully applied to the enantioselective reduction of both prochiral olefins and ketones, yielding valuable chiral building blocks for the pharmaceutical and fine chemical industries.

For the asymmetric hydrogenation of olefins, iridium catalysts bearing bidentate phosphine-oxazoline (PHOX) or N,P ligands have shown remarkable efficacy. nih.govresearchgate.net These catalysts can hydrogenate unfunctionalized trisubstituted olefins with excellent enantioselectivities, often exceeding 95% ee. nih.gov A significant advancement is the development of enantioconvergent hydrogenation, where an iridium-N,P complex can hydrogenate a mixture of (E/Z)-isomers of a trisubstituted olefin to produce a single enantiomer of the product in high yield and enantiomeric excess. nih.govresearchgate.net This approach circumvents the need for isomerically pure starting materials, which is a considerable advantage as most olefination methods yield isomeric mixtures. nih.govresearchgate.net For instance, the hydrogenation of α,β-unsaturated ketones (enones) using chiral bidentate Ir-N,P complexes has been shown to produce optically active ketones with enantiomeric excesses of up to 99%. nih.gov

Similarly, the iridium-catalyzed asymmetric hydrogenation of ketones provides a direct route to chiral alcohols. Tridentate chiral spiro aminophosphine (B1255530) ligands, when combined with an iridium precursor, create catalysts with high stability and efficiency for the hydrogenation of various ketones, including challenging substrates like dialkyl ketones. nih.gov The hydrogenation of β-amino ketones to produce chiral γ-amino alcohols, which are important structural motifs in many bioactive molecules, has been achieved with high enantioselectivity using iridium catalysts with tridentate ferrocene-based phosphine (B1218219) ligands. nih.gov Furthermore, dynamic kinetic resolution of racemic α-substituted lactones has been accomplished through iridium-catalyzed asymmetric hydrogenation, yielding chiral diols with high enantioselectivity. rsc.org

Table 1: Asymmetric Hydrogenation of Olefins and Ketones using Catalysts Derived from [Ir(coe)2Cl]2

| Substrate Type | Chiral Ligand Class | Product Type | Max. Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Trisubstituted Olefins | Bidentate N,P Ligands | Chiral Alkane | >99% | nih.gov |

| Conjugated Enones | Bidentate N,P Ligands | Chiral Ketone | 99% | nih.gov |

| Unfunctionalized Olefins | Phosphinooxazoline (PHOX) | Chiral Alkane | >95% | nih.gov |

| 2-Benzylquinolines | Bisphosphine | Chiral Tetrahydroquinoline | 96% | |

| β-Amino Ketones | Tridentate Ferrocene Phosphine | Chiral γ-Amino Alcohol | >99% | nih.gov |

| Aryl Ketones | Tridentate Spiro Aminophosphine | Chiral Alcohol | up to >99% | nih.gov |

| Racemic α-Substituted Lactones | Tridentate Spiro Aminophosphine | Chiral Diol | 95% | rsc.org |

Selective Hydrogenation of Functionalized Substrates

A key challenge in organic synthesis is the selective hydrogenation of a specific functional group within a complex molecule containing multiple reducible moieties. Iridium catalysts derived from this compound have proven to be highly effective for such transformations. By tuning the ligand environment around the iridium center, catalysts can be designed to selectively hydrogenate carbon-carbon double bonds while leaving other sensitive functional groups, such as carbonyls, esters, and nitro groups, intact.

Research has demonstrated that iridium(I) complexes bearing a combination of a bulky N-heterocyclic carbene (NHC) and a phosphine ligand are exceptionally efficient for the selective hydrogenation of C=C bonds. These catalysts operate at low loadings and are compatible with a range of functional groups that are often reduced by more conventional hydrogenation methods. This selectivity is crucial for the synthesis of complex molecules where preserving functionality is paramount.

Table 2: Functional Group Tolerance in Iridium-Catalyzed Hydrogenation| Substrate | Functional Group Tolerated | Catalyst System | Outcome |

|---|---|---|---|

| Unsaturated Ketone | Ketone (C=O) | Ir(I) with NHC/Phosphine Ligand | Selective C=C hydrogenation |

| Unsaturated Ester | Ester (COOR) | Ir(I) with NHC/Phosphine Ligand | Selective C=C hydrogenation |

Transfer Hydrogenation Mechanisms and Scope

Transfer hydrogenation offers a practical alternative to using high-pressure hydrogen gas, employing stable organic molecules like isopropanol (B130326) or formic acid as the hydrogen source. Iridium complexes generated from [Ir(coe)2Cl]2 are highly effective catalysts for this transformation, particularly for the reduction of ketones and imines.

The mechanism of iridium-catalyzed transfer hydrogenation typically involves the formation of a metal hydride species. For instance, in the asymmetric transfer hydrogenation of 1,1-dialkylethenes using a chiral PCN-pincer iridium complex and ethanol (B145695) as the hydrogen source, mechanistic studies have identified a dihydride species, (PCN)Ir(H)2, as the key catalytically active intermediate. sigmaaldrich.com This intermediate then transfers its hydride ligands to the substrate. A common catalyst deactivation pathway involves the dimerization of these active monomeric species. sigmaaldrich.com The choice of hydrogen donor is critical; for example, certain catalysts are effective for transfer hydrogenation with ethanol but are rapidly deactivated under a hydrogen gas atmosphere. sigmaaldrich.com

The scope of iridium-catalyzed transfer hydrogenation is broad. It has been successfully applied to the asymmetric reduction of a wide variety of ketones and olefins, including challenging substrates like purely alkyl-substituted 1,1-dialkylethenes, to furnish products with all-alkyl-substituted tertiary stereocenters. sigmaaldrich.com The process is not only limited to reduction but can also be applied to redox isomerization reactions, for example, converting disubstituted alkenols into ketones with a remote tertiary stereocenter. sigmaaldrich.com

Carbon-Hydrogen (C-H) Bond Activation and Functionalization

The direct functionalization of otherwise inert C-H bonds is a transformative strategy in organic synthesis, offering more atom- and step-economical routes to complex molecules. Iridium catalysts derived from this compound are at the forefront of this field, enabling a variety of C-H activation and subsequent functionalization reactions.

Directed and Undirected C-H Activation Pathways

Iridium-catalyzed C-H activation can proceed through two main pathways: directed and undirected. In directed C-H activation, a coordinating group on the substrate guides the catalyst to a specific C-H bond, typically in the ortho-position, leading to high regioselectivity. An example is the pyridyl-directed ortho-C-H activation of a phenyl substituent. The this compound reacts with 2-(2-bromophenyl)pyridine, where the nitrogen atom of the pyridine (B92270) ring directs the iridium center to activate a C-H bond on the adjacent phenyl ring. nih.gov

Undirected C-H activation, on the other hand, involves the activation of C-H bonds without the assistance of a directing group. This is often more challenging to control but offers the potential to functionalize simple alkanes. Iridium complexes have been developed that can mediate the dehydrogenation of alkanes to olefins, a form of undirected C-H activation. For example, specific iridium complexes can perform the dehydrogenation of various alkanes at room temperature under ultrasound irradiation, a significant improvement over traditional high-temperature methods.

Intermolecular and Intramolecular C-H Functionalization

Once a C-H bond is activated by an iridium catalyst, it can undergo either intermolecular or intramolecular functionalization. Intermolecular functionalization involves the reaction of the activated C-H bond with an external reagent. A notable example is the iridium-catalyzed Michael-type hydroalkylation, where a C-H bond of one molecule is added across the double bond of a Michael acceptor.

Intramolecular C-H functionalization, or cyclometalation, occurs when the iridium catalyst activates a C-H bond within one of its own ligands or a C-H bond in the substrate that leads to the formation of a new ring. This process is often observed in catalyst deactivation pathways but can also be harnessed for productive synthesis. For instance, the reaction of [Ir(coe)2Cl]2 with certain ligands can lead to the formation of a binuclear complex involving an intramolecular C-H bond activation, which is active in hydrogen isotope exchange processes. researchgate.net This type of reactivity is crucial for applications such as radiopharmaceutical labeling. researchgate.net

Catalytic Alkane Dehydrogenation

Pincer-ligated iridium complexes, often prepared from [Ir(coe)₂Cl]₂, exhibit remarkable activity and stability in the dehydrogenation of alkanes like cyclooctane (B165968) (COA). researchgate.netresearchgate.netresearchwithrutgers.comnih.gov The general mechanism involves the C-H activation of the alkane by the iridium center, followed by β-hydride elimination to form the olefin product and an iridium dihydride species. The iridium dihydride is then regenerated by transferring the hydrogen to the acceptor molecule.

Research has demonstrated that the electronic and steric properties of the pincer ligand significantly influence the catalyst's performance. For instance, iridium complexes with bis(phosphinite) p-XPCP pincer ligands have shown unprecedented catalytic activity for the transfer dehydrogenation of cyclooctane. researchgate.net In these systems, turnover numbers (TONs) as high as 2200 and initial turnover frequencies (TOFs) up to 2.4 s⁻¹ have been achieved at 200°C. researchgate.net

| Catalyst Precursor | Pincer Ligand Type | Alkane Substrate | Hydrogen Acceptor | Temperature (°C) | Turnover Number (TON) | Initial Turnover Frequency (TOF) (s⁻¹) | Reference |

| [Ir(coe)₂Cl]₂ | p-XPCPIrHCl | Cyclooctane | tert-Butylethylene | 200 | 1400-2200 | 1.6-2.4 | researchgate.net |

| (PCP)IrH₂ | PCP | Cyclooctane | tert-Butylethylene | 55 | - | - | researchwithrutgers.comnih.gov |

| (p-tBu₂PO-tBu₄POCOP)Ir(C₂H₄) | POCOP | Butane | - | up to 340 | 80 molbutenes molcat⁻¹ h⁻¹ | - | researchgate.net |

Furthermore, studies on the mechanism of alkane transfer-dehydrogenation catalyzed by a (PCP)Ir complex have provided valuable insights into the catalytic cycle. researchwithrutgers.comnih.gov The resting states of the catalyst have been identified as (PCP)IrH₂ and (PCP)IrH(tert-butylvinyl), and the rate-determining step for alkane dehydrogenation has been inferred to be the C-H addition to the iridium center. researchwithrutgers.comnih.gov

Carbon-Carbon (C-C) Bond Forming Reactions

The formation of carbon-carbon bonds is a cornerstone of organic synthesis. Catalysts derived from this compound have demonstrated significant utility in a variety of C-C bond forming reactions.

Alkylation of Active Methylene (B1212753) Compounds

The α-alkylation of active methylene compounds with alcohols represents an atom-economical and environmentally benign method for C-C bond formation. Iridium complexes generated in situ from precursors like [IrCl(cod)]₂, a close analogue of [Ir(coe)₂Cl]₂, have been shown to effectively catalyze this transformation in the absence of a base. nih.govscispace.com The reaction proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. The iridium catalyst first dehydrogenates the alcohol to form an aldehyde and an iridium dihydride species. The active methylene compound then undergoes a condensation reaction with the in-situ generated aldehyde, and the resulting α,β-unsaturated intermediate is subsequently hydrogenated by the iridium dihydride to afford the alkylated product.

This methodology has been successfully applied to a range of active methylene compounds and primary alcohols, providing the corresponding saturated α-alkylated products in good yields.

| Active Methylene Compound | Alcohol | Catalyst System | Yield (%) | Reference |

| Ethyl cyanoacetate | Benzyl alcohol | [IrCl(cod)]₂ / PPh₃ | 95 | nih.govscispace.com |

| Diethyl malonate | Benzyl alcohol | [IrCl(cod)]₂ / PPh₃ | 88 | nih.govscispace.com |

| Malononitrile | Benzyl alcohol | [IrCl(cod)]₂ / PPh₃ | 91 | nih.govscispace.com |

| Ethyl cyanoacetate | 1-Butanol | [IrCl(cod)]₂ / PPh₃ | 78 | nih.govscispace.com |

Cross-Coupling Reactions, including Dual Catalysis Systems

This compound serves as a precursor for iridium catalysts that can participate in novel cross-coupling reactions, including those involving dual catalysis systems. In one such system, an iridium photocatalyst, generated from an iridium precursor, is used in conjunction with a nickel catalyst to facilitate the cross-coupling of alkylboron nucleophiles with aryl halides. sigmaaldrich.com This photoredox/nickel dual catalysis enables the coupling of C(sp³)-hybridized organoboron compounds, which is challenging for traditional cross-coupling methods. sigmaaldrich.com

Furthermore, iridium-catalyzed C-C coupling via transfer hydrogenation has been reported. nih.gov For instance, a catalyst derived from [Ir(cod)Cl]₂ and BIPHEP can couple benzylic alcohols with 1,3-cyclohexadiene (B119728) to furnish carbonyl addition products. nih.gov This reaction proceeds through a hydrogen autotransfer mechanism, where the alcohol is transiently oxidized to the corresponding aldehyde, which then participates in the C-C bond formation. nih.gov

More recently, the concept of merging iridium-catalyzed C-H borylation with palladium-catalyzed cross-coupling has been developed. nobelprize.org While this specific example uses [Ir(cod)OMe]₂, it highlights the potential of using catalysts derived from [Ir(coe)₂Cl]₂ in sequential or one-pot catalytic processes to build molecular complexity. nobelprize.org

Olefin Polymerization and Oligomerization Studies

While less common than early transition metals, iridium complexes have been investigated for their potential in olefin polymerization and oligomerization. This compound is a convenient starting material for the synthesis of other organoiridium complexes that are active in such transformations. For example, [Ir(coe)₂Cl]₂ can be readily converted to cyclopentadienyl (B1206354) iridium(I) dicarbonyl, CpIr(CO)₂, which has been utilized as a catalyst precursor in studies related to C-H activation and oligomerization.

Although direct polymerization of simple olefins like ethylene (B1197577) by catalysts derived from [Ir(coe)₂Cl]₂ is not extensively documented in the literature, the fundamental reactivity of iridium complexes with olefins suggests potential for such applications. The ability of iridium to mediate C-C bond formation and its interaction with unsaturated molecules are key aspects that continue to be explored in the context of developing novel polymerization and oligomerization catalysts.

Other Significant Catalytic Transformations

Asymmetric Hydroamination and Olefin Hydroamidation

The direct addition of an N-H bond across a carbon-carbon double bond, known as hydroamination, is a highly atom-economical method for the synthesis of amines. Iridium catalysts generated from [Ir(coe)₂Cl]₂ have shown significant promise in this area, particularly for the challenging intermolecular hydroamination of unactivated alkenes. nih.govacs.orgnih.govrsc.org

In combination with chiral ligands, such as DTBM-Segphos, iridium catalysts can effect the hydroamination of α-olefins and bicycloalkenes with amides and sulfonamides. scispace.comnih.gov These reactions often require an excess of the olefin but can provide the corresponding protected amines in good yields. Mechanistic studies suggest that the reaction proceeds through the oxidative addition of the N-H bond to the iridium center, followed by olefin insertion. scispace.comnih.gov

| Amine Source | Alkene | Ligand | Yield (%) | Reference |

| 4-CF₃-benzamide | 1-Octene (20 equiv.) | DTBM-Segphos | 56 (hydroamination) + 40 (enamide) | scispace.com |

| Indole | 1-Octene (1.5 equiv.) | - | Good | nih.govacs.org |

| Aniline | Norbornene | - | - | rsc.org |

The term "olefin hydroamidation" is essentially a sub-category of hydroamination where the nitrogen source is an amide. The iridium-catalyzed reactions of amides and sulfonamides with unactivated alkenes fall under this classification. scispace.comnih.gov These transformations are significant as they provide direct access to N-alkylated amides, which are important structural motifs in pharmaceuticals and other biologically active molecules. The development of enantioselective variants of these reactions is an active area of research, with the goal of synthesizing chiral amines and amides with high stereocontrol. nih.govsigmaaldrich.com

Isomerization-Hydroboration Reactions

The combination of alkene isomerization and hydroboration into a single catalytic process represents a powerful strategy for the synthesis of terminal alcohols and other functionalized alkanes from internal olefins. This compound has been identified as an effective catalyst for such transformations, particularly when used in conjunction with specific stabilizing ligands. sigmaaldrich.comsigmaaldrich.comchemimpex.com

In this context, the iridium catalyst facilitates the migration of the double bond along the carbon chain to the terminal position, which is then selectively hydroborated. This tandem reaction is highly valuable as it allows for the conversion of readily available internal alkenes into more synthetically useful terminal organoboranes, which can be subsequently oxidized to primary alcohols or used in a variety of cross-coupling reactions.

A key development in this area is the use of a nido-carboranyldiphosphine ligand in combination with this compound. sigmaaldrich.comsigmaaldrich.com This specific ligand system has been shown to be particularly effective in promoting the isomerization-hydroboration sequence. The bulky and electron-donating nature of the phosphine ligand is believed to play a crucial role in stabilizing the active iridium hydride species responsible for the isomerization process and in controlling the regioselectivity of the subsequent hydroboration step.

The general mechanism for this reaction is thought to involve the following key steps:

Oxidative Addition: The iridium(I) center of the catalyst undergoes oxidative addition with the B-H bond of the hydroborating agent (e.g., pinacolborane).

Alkene Coordination and Insertion: The internal alkene coordinates to the iridium hydride species, followed by insertion into the Ir-H bond.

β-Hydride Elimination: A β-hydride elimination from the resulting iridium alkyl species regenerates an alkene, now with the double bond in a new position.

Isomerization Cascade: This sequence of insertion and elimination can repeat, effectively "walking" the double bond along the alkyl chain until the thermodynamically more stable terminal alkene-iridium complex is formed.

Hydroboration: The terminal alkene then undergoes hydroboration.

Reductive Elimination: Reductive elimination of the resulting alkylborane regenerates the active iridium catalyst, allowing it to re-enter the catalytic cycle.

While specific performance data for this exact catalytic system is not extensively detailed in publicly available literature, the qualitative reports highlight its efficacy. The reaction conditions and the choice of the hydroborating agent are critical factors that influence the efficiency and selectivity of the process.

Table 1: Components of the Isomerization-Hydroboration Catalytic System

| Component | Function |

|---|---|

| This compound | Iridium precatalyst |

| nido-Carboranyldiphosphine | Stabilizing and directing ligand |

| Hydroborating Agent (e.g., Pinacolborane) | Source of boron and hydrogen |

| Internal Alkene | Substrate |

Immobilization of Organic Functional Groups onto Solid Supports

The covalent attachment of organic molecules to solid supports is a cornerstone of modern materials science, with applications ranging from heterogeneous catalysis and solid-phase synthesis to the development of functionalized materials with tailored surface properties. This compound has emerged as a key catalyst in a novel and efficient method for the immobilization of organic functional groups onto silica (B1680970) and glass surfaces through vinylsilane coupling reactions. sigmaaldrich.comsigmaaldrich.com

This protocol involves the reaction of a functionalized vinylsilane with the surface hydroxyl groups of the solid support, catalyzed by the iridium complex. sigmaaldrich.com A significant advantage of this method is the ability to use a linker molecule, such as dimethyldivinylsilane, where one vinyl group is used to attach a desired organic functional group via a C-C bond, and the other vinyl group is employed for the immobilization onto the hydroxylated surface.

Research by Park and Jun in 2010 detailed a procedure where functionalized vinylsilanes were prepared and subsequently immobilized onto silica in the presence of [IrCl(coe)₂]₂ and a cocatalyst. This approach allows for the introduction of a wide array of functional groups onto the solid support, thereby tuning its chemical and physical properties. The loading of the organic functional groups onto the silica can be quantified to determine the efficiency of the immobilization process.

The iridium-catalyzed step is crucial for the formation of the robust Si-O-Si linkage between the functionalized silane (B1218182) and the silica surface. The proposed mechanism likely involves the activation of the surface Si-OH groups by the iridium catalyst, facilitating the reaction with the vinyl group of the silane.

Table 2: Examples of Functional Groups Immobilized on Silica Using [Ir(coe)₂Cl]₂ Catalysis

| Functional Group | Potential Application |

|---|---|

| Long-chain alkyl groups | Hydrophobic surface modification |

| Phenyl groups | Altering surface polarity and π-stacking interactions |

| Ester-containing moieties | Platforms for further chemical modification |

| Halogenated aromatic rings | Precursors for cross-coupling reactions |

This catalytic method provides a versatile and robust strategy for the surface modification of materials, opening up new avenues for the design of advanced functional surfaces for a variety of technological applications.

Mechanistic Elucidation and Kinetic Studies of Iridium Catalyzed Reactions

Identification of True Active Catalytic Species

The dimeric structure of chlorobis(cyclooctene)iridium, [Ir(COE)₂Cl]₂, is not the catalytically active species itself but rather a stable and convenient precursor. wikipedia.org The activation process typically begins with the cleavage of the chloride bridges and the dissociation of the weakly bound cyclooctene (B146475) ligands. This generates a coordinatively unsaturated, monomeric iridium(I) center, which is the true entry point into the catalytic cycle.

The actual active species is formed in situ through the coordination of other molecules present in the reaction mixture, such as phosphine (B1218219) ligands, solvents, or the substrates themselves. For instance, in the presence of triphenylphosphine (B44618) (PPh₃), [Ir(COE)₂Cl]₂ is converted to the well-defined monomeric species, IrCl(PPh₃)₃, by displacing all four cyclooctene ligands. wikipedia.org In many catalytic processes, the active species is a transient iridium complex, often containing a combination of ancillary ligands and substrate molecules. For example, in hydroamination reactions, the catalytically competent compound has been identified as [Ir(COD)Cl(substrate)], where the olefinic substrate itself is part of the active complex. nih.gov Similarly, in Signal Amplification By Reversible Exchange (SABRE) processes, the reaction of the dimer with hydrogen gas and pyridine (B92270) leads to the formation of IrCl(H)₂(COE)(py)₂, which then forms a 16-electron active species, IrCl(H)₂(COE)(py), upon pyridine loss. acs.orgnih.gov

Pathways of Oxidative Addition and Reductive Elimination in Catalytic Cycles

The catalytic cycles of reactions involving iridium often hinge on the interplay between oxidative addition and reductive elimination, two fundamental steps in organometallic chemistry. Starting from the active Ir(I) species, the catalytic cycle is typically initiated by an oxidative addition reaction. In this step, a substrate molecule adds to the iridium center, breaking a chemical bond within the substrate and forming two new bonds to the metal. This process formally increases the oxidation state of iridium from +1 to +3 and its coordination number by two. youtube.comyoutube.com

For example, dihydrogen (H₂), alkyl halides (R-X), or silanes (R₃Si-H) can undergo oxidative addition to the Ir(I) center. youtube.com The resulting Ir(III) intermediate is an 18-electron, octahedral complex. Following oxidative addition, subsequent steps such as migratory insertion can occur, leading to the coupling of ligands within the coordination sphere of the iridium.

The final step, which releases the product and regenerates the active catalyst, is reductive elimination. This process is the microscopic reverse of oxidative addition. youtube.com Two ligands on the Ir(III) center couple, forming a new bond between them and detaching from the metal as the final product. This reduces the iridium's oxidation state back to +1, allowing it to re-enter the catalytic cycle. youtube.com In some cases, particularly for challenging C-C bond formations, the reductive elimination from an Ir(III) center can have a high activation barrier. In such scenarios, an "oxidatively induced reductive elimination" (OIRE) pathway may be operative, where the Ir(III) intermediate is further oxidized to an even higher oxidation state to facilitate the product-releasing step. figshare.com

Role of Ligand Association, Dissociation, and Exchange in Reaction Pathways

Ligand dynamics, including association, dissociation, and exchange, are critical to the function of catalysts derived from [Ir(COE)₂Cl]₂. The cyclooctene (COE) ligands are characterized by their high lability, meaning they are easily displaced by other, more strongly coordinating ligands. wikipedia.org This facile dissociation is the key initial step that makes [Ir(COE)₂Cl]₂ such an effective precatalyst.

The dissociation of a COE ligand creates a vacant coordination site on the iridium center, which is essential for the binding (association) of a substrate molecule. This brings the substrate into the metal's sphere of influence, enabling its activation. Throughout the catalytic cycle, a continuous exchange of ligands occurs. For instance, after product formation via reductive elimination, the product molecule dissociates from the iridium center, and a new substrate molecule can associate, thus perpetuating the cycle.

| Precatalyst System | Ancillary Ligand | Key Dissociation/Association Step | Resulting Active Species |

| [Ir(COE)₂Cl]₂ | Triphenylphosphine | Dissociation of COE, Association of PPh₃ | IrCl(PPh₃)₃ |

| [Ir(COE)₂Cl]₂ | Pyridine / H₂ | Dissociation of COE, Association of Py/H₂, followed by Py dissociation | [IrCl(H)₂(COE)(py)] |

| [Ir(COD)Cl]₂ | Aminoalkene Substrate | Dissociation of COD, Association of substrate | [Ir(COD)Cl(substrate)] |

This table illustrates the formation of active species through ligand exchange, starting from iridium-olefin precursors.

Spectroscopic Probing of Reaction Intermediates

The elucidation of catalytic mechanisms relies heavily on the detection and characterization of transient reaction intermediates. Spectroscopic techniques are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful.

¹H NMR: The disappearance of signals corresponding to the olefinic protons of the COE ligand provides direct evidence of its dissociation from the iridium center. The appearance of new, often upfield-shifted, signals known as hydrides (typically in the δ -10 to -30 ppm range) confirms the oxidative addition of H₂. In a study involving pyridine, the exchange of pyridine ligands was monitored by observing changes in the aromatic region of the ¹H NMR spectrum. nih.gov

³¹P NMR: When phosphine ligands are used, ³¹P NMR is essential for tracking the coordination environment of the iridium center. Changes in the chemical shift and coupling constants of the phosphorus nuclei provide detailed information about the structure and bonding of the iridium-phosphine complexes formed during the reaction.

SABRE: Advanced NMR techniques like Signal Amplification By Reversible Exchange (SABRE) utilize parahydrogen to dramatically enhance the NMR signals of substrates. This method is exceptionally sensitive for studying the reversible exchange of substrates and the formation of key intermediates, such as [Ir(H)₂(COE)(py)₂], which would be difficult to detect using conventional NMR. nih.gov

Infrared (IR) spectroscopy is another vital technique. It is used to monitor changes in the vibrational frequencies of bonds affected by coordination to the metal. For example, the ν(C=C) stretching frequency of the cyclooctene ligand shifts upon coordination. The technique is also invaluable for detecting the presence of other functional groups, like carbonyls (CO) or hydrides (Ir-H), in catalytic intermediates. rsc.org

| Spectroscopic Technique | Observable Change | Mechanistic Insight |

| ¹H NMR | Disappearance of COE signals | Ligand dissociation |

| ¹H NMR | Appearance of upfield hydride signals | Oxidative addition of H₂ |

| ¹H NMR (SABRE) | Signal enhancement of free substrate | Reversible ligand exchange with active catalyst |

| ³¹P NMR | Change in chemical shifts and couplings | Formation of phosphine-iridium intermediates |

| IR Spectroscopy | Shift in ν(C=C) or appearance of ν(Ir-H) | Ligand coordination and formation of hydrides |

This table summarizes key spectroscopic observations and their mechanistic implications in the study of iridium-catalyzed reactions.

Catalyst Deactivation Pathways and Strategies for Stabilization

A significant challenge in homogeneous catalysis is the deactivation of the catalyst, which terminates the catalytic cycle and reduces efficiency. For iridium catalysts, a common deactivation pathway, particularly in hydrogenation reactions, is the irreversible formation of inactive polynuclear species. Monomeric active species can aggregate to form stable, bridged-dimers or trimers that are catalytically dormant. For example, after prolonged reaction times, the active species derived from [IrCl(COE)₂]₂ and pyridine can convert into a binuclear C-H activated product, which, while active for isotope exchange, is inactive for the primary catalytic process. nih.gov

Several strategies have been developed to mitigate these deactivation pathways and enhance catalyst stability and lifetime:

Use of Bulky Ligands: Introducing sterically demanding ancillary ligands, such as bulky phosphines or N-heterocyclic carbenes (NHCs), around the iridium center can physically block the metal centers from aggregating. This steric hindrance inhibits the formation of inactive dimers and trimers, thereby preserving the monomeric active state.

Ligand Design: The electronic properties of the ligands can also be tuned. For instance, in the dehydrogenation of formic acid, cyclometalated iridium(III) complexes with a remote γ-NH unit in the ligand structure showed exceptional activity and stability. This feature enables a long-range metal-ligand cooperation that is crucial for the catalytic turnover and longevity. rsc.org

Immobilization: Anchoring the iridium complex onto a solid support (e.g., silica (B1680970), polymers) is another effective strategy. This site-isolation physically prevents individual catalyst molecules from interacting with each other to form inactive polynuclear species.

By understanding the mechanisms of deactivation, rational design principles can be applied to create more robust and efficient iridium catalysts for a wide array of chemical transformations.

Computational and Theoretical Investigations of Iridium Catalysis

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Energy Profiles

DFT calculations are instrumental in mapping the potential energy surfaces of complex chemical reactions, allowing researchers to identify transition states and intermediates, and thus, to construct detailed reaction mechanisms. For catalysts generated in situ from chlorobis(cyclooctene)iridium dimer, DFT has been crucial in understanding how these reactions proceed.

A notable example is the iridium-catalyzed dearomative 1,2-hydrosilylation of quinolines and pyridines. nih.govacs.org Mechanistic studies, supported by theoretical calculations, have led to a proposed catalytic cycle. acs.org The process is believed to initiate with the reaction of the this compound with a silane (B1218182) to form a bis-iridium adduct. acs.org This is followed by a ligand exchange step where the heteroarene substrate replaces a cyclooctene (B146475) ligand. The key step involves the insertion of a hydride into the C=N bond of the coordinated heteroarene, leading to an intermediate species. acs.org Finally, reductive elimination releases the 1,2-hydrosilylated product and regenerates the active iridium-hydride catalyst for the next cycle. acs.org

In other contexts, such as the synthesis of anomeric tetrazolyl iminosugars from sugar-derived lactams, DFT calculations have been employed to provisionally confirm proposed alternative reaction mechanisms, highlighting the theory's predictive power. nih.gov These computational models can evaluate the energy barriers (in kcal·mol⁻¹) for different potential pathways, lending support to the most plausible mechanism. nih.gov

Table 1: Proposed Mechanistic Steps in Iridium-Catalyzed 1,2-Hydrosilylation of Heteroarenes

| Step | Description | Key Intermediates |

| 1. Catalyst Activation | The [Ir(coe)₂Cl]₂ dimer reacts with silane. | Bis-iridium adduct (A) |

| 2. Ligand Exchange | The heteroarene substrate coordinates to the iridium center. | Iridium-heteroarene species (B) |

| 3. Hydride Insertion | A key hydride transfer step occurs to the heteroarene. | Hydride insertion intermediate (C) |

| 4. Reductive Elimination | The final product is released from the metal center. | 1,2-hydrosilylated product |

| 5. Catalyst Regeneration | The active Ir-H complex is regenerated. | Regenerated Ir-H complex (D) |

This table is based on the proposed mechanism for the dearomative 1,2-hydrosilylation of quinolines and pyridines. acs.org

Analysis of Metal-Ligand Bonding Interactions, including Metal-Olefin Interactions

Understanding the nature of the bonding between the iridium center and its various ligands is fundamental to explaining the structure, stability, and reactivity of the catalytic species. DFT and other computational methods provide deep insights into these interactions, including the crucial metal-olefin bond.

In complexes derived from the reaction of this compound with other ligands, such as iminoxolenes, computational studies have revealed the presence of strong, covalent π-bonding between the iridium and the ligand. nsf.govacs.org Analysis of the electronic structure of these complexes shows significant mixing between the metal d-orbitals and the ligand π-orbitals. acs.org For instance, in certain bis(iminoxolene)iridium complexes, structural and spectroscopic data, corroborated by DFT, suggest that the π-bonding orbitals have between 45% and 60% iridium character, depending on the other ancillary ligands present. nsf.gov These studies identify key orbitals, such as the nonbonding iminoxolene-centered Highest Occupied Molecular Orbital (HOMO) and a metal-iminoxolene π* Lowest Unoccupied Molecular Orbital (LUMO), which dictate the complex's electronic properties. acs.org

The interaction between iridium and the cyclooctene (COE) ligand itself is a classic example of a metal-olefin bond. The stability of such complexes is enhanced by the chelate effect if a bidentate olefin like cyclooctadiene (COD) is used, but the principles are similar. DFT calculations are used to investigate the structure and bonding in these systems. The coordination of the olefin to the metal center results in characteristic shifts in vibrational frequencies, particularly the C=C stretching mode, which provides an experimental observable that can be correlated with computational findings to probe the strength and nature of the metal-olefin bond.

Prediction of Catalytic Activity, Chemoselectivity, and Stereoselectivity

A major goal of computational catalysis is to predict the outcome of a reaction, including its rate and selectivity, without needing to run the experiment. DFT calculations can explain and predict the chemo-, regio-, and stereoselectivity observed in reactions catalyzed by systems based on this compound.

For example, the iridium-catalyzed hydrosilylative dearomatization of quinolines and pyridines proceeds with high regioselectivity, yielding 1,2-dihydropyridine and 1,2-dihydroquinoline (B8789712) products. nih.govacs.org The mechanistic understanding derived from DFT studies helps to explain this observed selectivity. By comparing the energy barriers for different pathways (e.g., 1,2- vs. 1,4-addition), researchers can determine the most favorable route that leads to the observed product. In other metallic systems, DFT calculations have successfully explained changes in regioselectivity by identifying subtle directing effects, such as hydrogen bonds between the catalyst and substrate, which lower the energy of one transition state over another. acs.org

Chemoselectivity, such as the competition between the reduction of an amide to an imine versus its full reduction to an amine, is another area where computation provides clarity. nih.govbeilstein-journals.org By modeling the reaction pathways for both outcomes, the relative activation energies can be calculated to predict which product should be favored under specific conditions. Furthermore, the stereoselectivity of a reaction can often be predicted by analyzing the conformational stability of key intermediates or transition states, a task for which computational chemistry is well-suited. beilstein-journals.org

Computational Design and Screening of Novel Iridium Catalysts

The insights gained from DFT studies on reaction mechanisms and bonding are not merely academic; they form the foundation for the rational, in silico design of new and improved catalysts. By understanding how a catalyst like this compound functions at a molecular level, chemists can computationally screen new catalyst candidates with modified properties.

This approach allows for the rapid screening of a large number of potential catalysts, identifying the most promising candidates for synthesis and experimental testing. acs.org This predictive power helps to minimize the time and resources spent on trial-and-error experimentation, accelerating the discovery of novel iridium catalysts with enhanced activity, greater selectivity, or improved stability for a wide range of chemical transformations.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of chlorobis(cyclooctene)iridium dimer and its derivatives in solution. researchgate.net For the related complex, di-μ-chlorobis(1,5-cyclooctadiene)iridium(I), ¹H-NMR studies have been instrumental in confirming the geometry of the complex in solution. scirp.org In the case of [IrCl(coe)₂]₂, NMR is crucial for tracking reactions, such as the displacement of the cyclooctene (B146475) ligands by other functionalities like phosphines or pyridines. wikipedia.orgacs.org For instance, the reaction of [IrCl(coe)₂]₂ with pyridine (B92270) and H₂ leads to the formation of new hydride complexes, which can be fully characterized by NMR, providing insights into the reaction mechanism and the structure of the resulting products. acs.orgacs.org

Paramagnetic NMR spectroscopy, often coupled with computational methods like Density-Functional Theory (DFT), offers deeper insights into the electronic structure and bonding within iridium complexes. acs.org These advanced techniques are particularly useful for studying paramagnetic iridium(II) and iridium(IV) species that can be formed in catalytic cycles. acs.org The chemical shifts and hyperfine coupling constants observed in paramagnetic NMR are highly sensitive to the spin density distribution around the iridium center and its ligands, providing a detailed picture of metal-ligand bonding. acs.org Relativistic effects are significant for heavy elements like iridium and must be considered in calculations to accurately predict NMR parameters.

Vibrational Spectroscopy (Infrared and Raman) for Analysis of Bonding and Functional Groups

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the bonding and functional groups within this compound. triprinceton.org These methods probe the vibrational energy levels of molecules, with IR spectroscopy being sensitive to changes in the dipole moment and Raman spectroscopy to changes in polarizability. triprinceton.orgup.ac.za The coordination of the cyclooctene ligand to the iridium center results in shifts in the vibrational frequencies of the C=C bond compared to the free olefin, which can be observed in both IR and Raman spectra. scirp.org

For the analogous di-μ-chlorobis(1,5-cyclooctadiene)iridium(I) complex, IR spectroscopy has been used to assign the stretching frequencies of the M-Cl and M-olefin bonds. scirp.org In studies of [IrCl(coe)₂]₂ and its derivatives, characteristic strong bands in the infrared spectrum, such as those at 1458, 1439, and 1350 cm⁻¹, are used to confirm the presence of the cyclooctene ligand. researchgate.net The appearance of new bands or shifts in existing bands upon reaction provides a means to monitor the substitution of the cyclooctene ligands and the coordination of new functional groups. up.ac.za For example, the carbonylation of [IrCl(coe)₂]₂ can be followed by the appearance of strong C≡O stretching bands in the IR spectrum. acs.org

Interactive Data Table: Characteristic Infrared Bands for Cyclooctene Ligands

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| C-H stretch | ~2920 | researchgate.net |

| CH₂ bend | 1458, 1439 | researchgate.net |

| C=C stretch | ~1500 (shifted upon coordination) | scirp.org |

| C-H wag | 1350 | researchgate.net |

X-ray Diffraction Crystallography for Solid-State Molecular Structures

X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. lcc-toulouse.fr For this compound, single-crystal X-ray diffraction has revealed a dinuclear structure where two iridium atoms are bridged by two chlorine atoms. researchgate.net Each iridium atom is also coordinated to two cyclooctene ligands, resulting in an essentially square planar coordination geometry around each metal center. researchgate.net

The solid-state structure of [IrCl(coe)₂]₂ shows an Ir···Ir distance of 3.7254 (3) Å and a nearly planar Ir-Cl-Ir-Cl core. researchgate.net This contrasts with the bent structures observed for some related di-μ-halo-bis(cyclooctadiene)iridium(I) complexes. researchgate.net The detailed structural information obtained from X-ray crystallography, including bond lengths and angles, is invaluable for understanding the steric and electronic properties of the complex and for interpreting data from other spectroscopic techniques. acs.orgnih.gov For example, the crystallographically determined structure of a binuclear C-H activation product formed from a derivative of [IrCl(coe)₂]₂ provided key insights into its role in hydrogen isotope exchange processes. acs.orgnih.gov

Interactive Data Table: Selected Crystallographic Data for [Ir(μ-Cl)(coe)₂]₂

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| Ir···Ir distance (Å) | 3.7254 (3) | researchgate.net |

| Hinge Angle ((Ir1 Cl1 Cl2)/(Ir2 Cl1 Cl2)) (°) | 179.44 (7) | researchgate.net |

Electron Paramagnetic Resonance (EPR) and X-ray Photoelectron Spectroscopy (XPS) for Electronic State Determination

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically used to study species with unpaired electrons, making it ideal for characterizing paramagnetic iridium complexes, such as those in the Ir(II) or Ir(IV) oxidation states. researchgate.netnih.gov While the parent this compound is a diamagnetic Ir(I) complex, its reaction products can be paramagnetic. nih.gov EPR spectroscopy can detect these species, providing information about the g-factor and hyperfine coupling constants, which are sensitive to the electronic structure and the environment of the unpaired electron. nih.gov For example, the EPR spectrum of an Ir(II) complex formed from the decomposition of a related iridium nitrosyl complex was characterized by g-values of gxx = gyy = 2.393 and gzz = 1.88, typical for a low-spin d⁷ Ir(II) state. nih.gov

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and, crucially, the oxidation states of the elements present. cea.fr By irradiating a sample with X-rays, core-level electrons are ejected, and their kinetic energies are measured. cea.fr The binding energy of these electrons is characteristic of the element and its chemical environment. cea.fr For iridium complexes, XPS can distinguish between different oxidation states, such as Ir(I) and Ir(III). ucl.ac.uknih.gov For instance, in a study of related iridium(III) complexes, the Ir 4f₇/₂ binding energies were found in the range of 61.17 eV to 61.44 eV. ucl.ac.uk It is important to note that X-ray irradiation during XPS measurements can sometimes induce changes in the sample, such as the reduction of the metal center, which must be considered when interpreting the spectra. ucl.ac.uknih.gov

Interactive Data Table: Representative XPS Binding Energies for Iridium Complexes

| Core Level | Oxidation State | Binding Energy (eV) | Reference |

| Ir 4f₇/₂ | Ir(I) | ~61.3 | ucl.ac.uk |

| Ir 4f₇/₂ | Ir(III) | 61.4 - 61.9 | nih.gov |

| Ir 4f₇/₂ | IrCl₃ | 62.5 | cardiff.ac.uk |

| Cl 2p | IrCl₃ | 199.4 | cardiff.ac.uk |

UV-Visible Spectroscopy for Electronic Transitions and Reaction Monitoring

UV-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. researchgate.net While the parent this compound itself does not have prominent features in the visible region, its derivative complexes often exhibit characteristic absorption bands. rsc.org These absorptions can arise from ligand-centered (LC), metal-to-ligand charge transfer (MLCT), or ligand-to-metal charge transfer (LMCT) transitions. researchgate.netrsc.org

UV-Vis spectroscopy is a convenient method for monitoring the progress of reactions involving [IrCl(coe)₂]₂. As the ligand environment around the iridium center changes, so do the electronic transitions, leading to changes in the absorption spectrum. researchgate.net For example, the formation of new complexes upon ligand substitution can be followed by the appearance of new absorption bands. rsc.org In studies of phosphorescent iridium(III) complexes, which are often synthesized from iridium precursors, UV-Vis spectroscopy is essential for characterizing their photophysical properties. researchgate.netrsc.org The position and intensity of the absorption bands provide information about the energy levels of the molecular orbitals involved in the electronic transitions.

Catalyst Design and Optimization Strategies

Influence of Ligand Electronic and Steric Properties on Catalytic Performance

The catalytic performance of iridium complexes is profoundly influenced by the electronic and steric characteristics of the coordinated ligands. Ligands are not mere spectators; they actively participate in the catalytic cycle, dictating the catalyst's reactivity, selectivity, and stability. The choice of ligand, ranging from phosphines to dienes, can be tailored to achieve desired outcomes in various iridium-catalyzed reactions. acs.orgnih.gov

Research into the N-alkylation of amines using dinuclear iridium complexes demonstrates that the electronic properties of auxiliary phosphine (B1218219) ligands are critical. nih.gov The bond strength between the iridium center and the phosphorus atom of the ligand plays a dual role. A bond that is strong enough to facilitate the opening of the initial iridium dimer is necessary, but it must also be labile enough to be released and create a vacant coordination site for the catalytic reaction to proceed. nih.gov As the bond strength increases, the release of the ligand becomes more difficult, leading to a decrease in catalytic activity. nih.gov

In the context of hydroformylation of propene, a systematic investigation of various phosphine ligands revealed that the tripyridyl phosphine ligand (P(3-py)₃) in conjunction with an iridium precursor exhibited the highest catalytic reactivity. rsc.org The choice of solvent also highlights electronic influences; polar solvents led to higher turnover numbers (TONs) compared to non-polar solvents. rsc.org

Steric properties also play a crucial role. In the enantioselective hydrogenation of 2-methylquinoline, catalysts prepared with less sterically hindered phosphite (B83602) groups led to a significant increase in enantioselectivity (from 16% to 62% ee) while maintaining good conversion rates. nih.gov This suggests that bulky ligands can create a chiral pocket around the metal center that influences the substrate's approach, but excessive hindrance can impede reactivity. Conversely, the presence of a more electron-donating phosphine group was found to increase the catalyst's activity. nih.gov

Table 1: Effect of Ligand Properties on Iridium-Catalyzed Reactions

| Reaction | Ligand Type | Key Finding | Observed Effect | Reference |

|---|---|---|---|---|

| Hydrogenation of 2-Methylquinoline | Phosphine-Phosphite | Steric Hindrance | Use of less hindered phosphite groups increased enantioselectivity from 16% to 62% ee. | nih.gov |

| Hydrogenation of 2-Methylquinoline | Phosphine-Phosphite | Electronic Effect | A more electron-donating phosphine group led to an important increase in catalyst activity. | nih.gov |

| Hydroformylation of Propene | Tripyridyl Phosphine | Ligand Structure | The Ir(I)-P(3-py)₃ complex exhibited the highest catalytic reactivity among the tested phosphine ligands. | rsc.org |

| N-Alkylation of Amines | Triphenylphosphine (B44618) Derivatives | Electronic Effect (Bond Strength) | Optimal catalytic activity requires a balance in the Ir-P bond strength to allow for ligand release and creation of a catalytic site. | nih.gov |

Rational Design of Chiral Ligands for Enantioselective Processes

The synthesis of single-enantiomer products is a paramount objective in modern chemistry, particularly for the pharmaceutical industry. The rational design of chiral ligands for use with iridium precursors like chlorobis(cyclooctene)iridium dimer is a powerful strategy for achieving high enantioselectivity in asymmetric catalysis. acs.orgresearchgate.net These ligands create a chiral environment around the iridium atom, which directs the stereochemical outcome of the reaction.

Chiral dienes have emerged as a privileged class of ligands for iridium-catalyzed asymmetric reactions, in some cases proving superior to traditional phosphine ligands in both catalytic activity and enantioselectivity. acs.orgresearchgate.net For instance, chiral dienes with a tetrafluorobenzobarrelene framework are effective for the iridium-catalyzed 1,6-addition of arylboroxins to α,β,γ,δ-unsaturated ketones, yielding products with high enantioselectivity. acs.org The development of catalytic enantioselective methods to produce the chiral diene ligands themselves represents a significant advancement, creating the potential for catalytic cascades. nih.gov

The modularity of phosphine-phosphite ligands allows for systematic optimization. In the iridium-catalyzed hydrogenation of 2-methylquinoline, screening a library of these ligands improved the enantioselectivity to 73% ee. nih.gov This highlights how the combination of different coordinating groups (phosphine and phosphite) within a single ligand can be fine-tuned.

More complex bifunctional catalysts are also being developed. An iridium–Lewis acid bifunctional catalyst, using a chiral bipyridine ligand scaffold, enables the highly regio- and enantioselective meta-borylation of α,α-diarylcarboxamides. acs.org The design addresses the challenge of transferring chirality from the ligand to a remote reaction site on the substrate, achieving high enantiomeric excess (90% ee). acs.org

Table 2: Examples of Chiral Ligands in Iridium-Catalyzed Enantioselective Reactions

| Chiral Ligand Type | Reaction | Key Feature | Result (Enantiomeric Excess) | Reference |

|---|---|---|---|---|

| Chiral Diene (Tetrafluorobenzobarrelene framework) | 1,6-Addition of Arylboroxins to Dienones | Effective for reactions involving C-H bond activation. | High enantioselectivity | acs.org |

| Chiral Phosphine-Phosphite | Hydrogenation of 2-Methylquinoline | Highly modular structure allows for optimization. | Up to 73% ee | nih.gov |

| Chiral Bridged Dienes (BOM-ether) | Conjugate Addition of ArB(OH)₂ to α,β-Unsaturated Ketones | Synthesized via a catalytic enantioselective process. | 96-98% ee | nih.gov |

| Chiral Bipyridine (in Ir-Lewis Acid System) | meta-C–H Borylation of Diarylcarboxamides | Bifunctional design for remote enantioselectivity. | 90% ee | acs.org |

Strategies for Enhancing Catalyst Stability and Turnover Numbers

A critical aspect of catalyst design is the enhancement of stability and efficiency, often measured by the total turnover number (TON), which represents the number of substrate molecules converted per molecule of catalyst before it becomes inactive. High TONs are crucial for the economic and environmental viability of catalytic processes. Strategies to achieve this with iridium catalysts often involve ligand modification and immobilization.

For the hydroformylation of propene, an iridium-phosphine complex demonstrated not only high reactivity but also good reusability over five recycling experiments, achieving a TON of up to 503. rsc.org This indicates a robust catalytic system under the studied conditions.

Immobilization of homogeneous catalysts onto solid supports is a widely used strategy to enhance stability and facilitate separation and recycling. An iridium(I)-NHC-phosphine complex was immobilized on commercially available ion-exchange supports. mdpi.com The resulting heterogeneous catalyst showed remarkable stability in hydrogenation reactions, retaining a substantial portion of its activity even after six months of use. mdpi.com Similarly, the first immobilized catalyst for iridium-catalyzed asymmetric allylic aminations was prepared by binding a cationic iridium complex to an anionic silica (B1680970) gel support. nih.gov This supported catalyst not only allowed for up to 43 consecutive runs but also displayed considerably enhanced activity compared to its homogeneous counterpart. nih.gov

The development of stable dinuclear heterogeneous iridium catalysts on a metal-oxide substrate for water oxidation also showcases a successful stability enhancement. pnas.org These catalysts showed no measurable degradation over 10 hours under photoelectrochemical conditions, outperforming related iridium single-atom catalysts and nanoparticles. pnas.org

Table 3: Strategies for Improving Iridium Catalyst Stability and Efficiency

| Strategy | Catalyst System | Application | Key Improvement | Reference |

|---|---|---|---|---|

| Ligand Design | Iridium–phosphine ligand complex | Hydroformylation of propene | Good reusability for five cycles; TON up to 503. | rsc.org |

| Immobilization (Ion-Exchange Support) | Iridium(I)-NHC-phosphine complex on Lewatit | Hydrogenation reactions | Remarkable stability; retained significant activity after six months. | mdpi.com |

| Immobilization (Cation Exchange) | Cationic (π-allyl)Ir complex on anionic silica gel | Asymmetric allylic amination | Enhanced activity and recyclable for up to 43 consecutive runs. | nih.gov |

| Heterogenization (Metal-Oxide Support) | Iridium dinuclear complex on α-Fe₂O₃ | Solar water oxidation | No measurable degradation in 10 hours; superior stability to Ir SACs and NPs. | pnas.org |

Development of Supported and Nanocomposite Iridium Systems

Moving from homogeneous to heterogeneous catalysis by developing supported and nanocomposite iridium systems is a major goal for practical industrial applications. This compound is an excellent starting material for creating these advanced materials. rsc.org Immobilization on a solid support can prevent catalyst leaching, simplify product purification, and often enhance catalyst stability and reusability. mdpi.comjlu.edu.cn

Various support materials have been explored. An iridium catalyst was immobilized on zeolite subcrystals for use in transfer hydrogenation. jlu.edu.cn The strong interaction between the aluminum species in the zeolite and the iridium complex was credited for the catalyst's stability, which showed better activity and good recycling performance compared to the homogeneous equivalent. jlu.edu.cn Iridium has also been supported on different metal oxides like TiO₂, Al₂O₃, and Fe₂O₃ via deposition precipitation. researchgate.net The Ir/TiO₂ system proved to be highly active for CO oxidation, even below room temperature, with the iridium spread over the support as a thin layer. researchgate.net

The formation of iridium-based nanocomposites is another advanced strategy. When this compound was used as a precatalyst for the oxygen-evolution reaction, a solid iridium-oxide-based nanocomposite containing Ir, Ce, C, N, and O was formed during the reaction. rsc.org This suggests the in-situ formation of a complex, active catalytic material rather than a simple iridium oxide. rsc.org

Furthermore, N-heterocyclic carbene (NHC)-stabilized iridium nanoparticles have been synthesized and used for hydrogen isotope exchange reactions. nih.gov These air-stable nanoparticles demonstrate the synergy between nanoparticle catalysis and ligand stabilization, offering unique catalytic activity for labeling complex organic molecules. nih.gov

Table 4: Supported and Nanocomposite Iridium Systems from [Ir(coe)₂Cl]₂

| System Type | Support/Stabilizer | Preparation/Immobilization Method | Application | Reference |

|---|---|---|---|---|

| Supported Catalyst | Zeolite (Al-MFI-SC) | Uniform immobilization on the surface of zeolite subcrystals. | Transfer hydrogenation of cyclohexanone. | jlu.edu.cn |

| Supported Catalyst | Anionic Silica Gel | Cation exchange of a cationic (π-allyl)Ir complex. | Asymmetric allylic amination. | nih.gov |

| Supported Catalyst | Ion-Exchange Resins (e.g., Lewatit) | Anchoring an anionic Ir-NHC-phosphine complex. | Hydrogenation of alkynes and other functional groups. | mdpi.com |

| Supported Catalyst | Titanium Dioxide (TiO₂) | Deposition Precipitation (DP). | CO oxidation at low temperature. | researchgate.net |

| Nanocomposite | Cerium(IV) Ammonium Nitrate (forms in-situ) | Formed during the oxygen-evolution reaction from the precursor. | Water oxidation (Oxygen-evolution reaction). | rsc.org |

| Nanoparticles | N-Heterocyclic Carbene (NHC) | Stabilization of nanoparticles during their preparation. | Hydrogen isotope exchange reactions. | nih.gov |

Future Perspectives and Emerging Research Avenues

Integration with Flow Chemistry and Continuous Processing

The adaptation of catalytic systems derived from chlorobis(cyclooctene)iridium dimer into flow chemistry and continuous processing represents a significant step towards more efficient, scalable, and sustainable chemical synthesis. researchgate.net Continuous flow reactors offer numerous advantages over traditional batch methods, including enhanced reaction control, improved safety, and higher throughput. researchgate.netresearchgate.net

Researchers have begun to explore the use of iridium catalysts in continuous flow, particularly for C-H activation and borylation reactions. A notable example is the development of an air-stable, single-component iridium precatalyst, [(tmphen)Ir(coe)2Cl], derived from the dimer. domainex.co.uk This catalyst system has demonstrated remarkable activity and selectivity in C-H borylation reactions conducted under continuous flow conditions. domainex.co.uk The ability to operate at a wide range of scales, from nanomoles to decagrams, without the need for air-sensitive additives, highlights the potential for broader industrial adoption of iridium-based catalysis in continuous manufacturing processes. domainex.co.uk The integration of organophotoredox catalysis, which can be initiated with iridium complexes, with continuous flow technology has also been shown to significantly reduce reaction times and improve yields for cycloaddition reactions. researchgate.netresearchgate.net

Exploration of Multicomponent and Tandem Catalysis

This compound is an ideal starting material for generating catalysts capable of facilitating complex multicomponent and tandem reactions. These processes, where multiple chemical bonds are formed in a single operation, offer significant advantages in terms of atom economy and synthetic efficiency.

A compelling demonstration of this potential is the development of a tandem iridium-catalyzed asymmetric allylic substitution-isomerization (AASI) of naphthols with cinnamyl carbonates. dicp.ac.cn In this process, a single iridium catalyst, generated in situ from a precursor like [Ir(coe)2Cl]2, orchestrates two distinct catalytic cycles to produce axially chiral styrenes with high enantioselectivity. dicp.ac.cn The reaction proceeds through an initial iridium-catalyzed asymmetric allylic substitution, followed by an in-situ isomerization via a stereospecific 1,3-hydride transfer. dicp.ac.cn This tandem strategy showcases the ability of iridium catalysts to mediate complex transformations with a high degree of control.

Advancements in Directed and Undirected C-H Activation Methodologies

The development of new C-H activation methodologies remains a forefront of chemical research, and catalysts derived from this compound are central to these advancements. chemimpex.com C-H activation allows for the direct functionalization of otherwise inert carbon-hydrogen bonds, providing a more sustainable and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. mdpi.comscite.ai

Directed C-H Activation:

In directed C-H activation, a directing group on the substrate guides the catalyst to a specific C-H bond, ensuring high regioselectivity. Iridium catalysts generated from [Ir(coe)2Cl]2 have been instrumental in advancing this field. For instance, complexes derived from the dimer have been shown to promote the pyridyl-directed ortho-C-H activation of phenyl substituents. researchgate.net Competition experiments using iridium(I) catalysts have helped to establish a clear hierarchy of directing groups in hydrogen isotope exchange (HIE) reactions, providing a predictive framework for regioselectivity in the functionalization of complex molecules. nih.govresearchgate.net

Undirected C-H Activation:

Undirected C-H activation, which relies on the intrinsic electronic and steric properties of the substrate, presents a greater challenge but offers broader applicability. researchgate.net Iridium catalysts are also making strides in this area. For example, the development of air-stable iridium precatalysts for C-H borylation has enabled the functionalization of a wide range of arenes without the need for directing groups. domainex.co.uk These advancements are crucial for the synthesis of novel materials and pharmaceuticals where the introduction of a directing group is not feasible. nih.gov

Development of Highly Recyclable and Sustainable Catalytic Systems

The high cost and low natural abundance of iridium necessitate the development of catalytic systems that are both highly active and recyclable. A primary strategy for achieving this is the immobilization of homogeneous iridium catalysts onto solid supports, thereby creating heterogeneous catalysts that can be easily separated from the reaction mixture and reused.

This compound serves as a convenient starting material for the synthesis of these immobilized catalysts. sigmaaldrich.comsigmaaldrich.com One approach involves the reaction of the dimer with solid supports functionalized with appropriate ligands. For instance, iridium complexes have been immobilized on sulfated zirconium oxide and polymers, creating heterogeneous catalysts for reactions such as hydroboration and formic acid dehydrogenation. nih.govkaust.edu.sarsc.org These immobilized systems not only facilitate catalyst recycling but can also exhibit enhanced stability and activity compared to their homogeneous counterparts due to site isolation effects that prevent bimolecular deactivation pathways. kaust.edu.sa

Design of Iridium Catalysts for Novel Chemical Transformations